

Application Notes and Protocols for UPLC Analysis of Sofosbuvir and its Impurities

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Compound of Interest

Compound Name: Sofosbuvir impurity G

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Sofosbuvir and its impurities. The methodologies outlined are based on established and validated stability-indicating methods, ensuring accuracy, precision, and robustness for routine quality control and stability studies.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] During its synthesis and storage, various process-related and degradation impurities can arise. It is crucial to have a reliable analytical method to separate, identify, and quantify these impurities to ensure the safety and efficacy of the drug product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal technique for this purpose.[2] The methods described herein are designed to be stability-indicating, meaning they can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[1]

Experimental Protocols

This section details the materials, instrumentation, and step-by-step procedures for the UPLC analysis of Sofosbuvir and its impurities.

Materials and Reagents

- Sofosbuvir reference standard and impurity standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (AR grade)
- Potassium phosphate monobasic (AR grade)
- Water (Milli-Q or equivalent)
- Hydrochloric acid (for forced degradation studies)
- Sodium hydroxide (for forced degradation studies)
- Hydrogen peroxide (for forced degradation studies)

Instrumentation and Chromatographic Conditions

A variety of UPLC systems and columns can be used. The following table summarizes typical chromatographic conditions reported in validated methods.

Parameter	Method 1	Method 2	Method 3
UPLC System	Waters ACQUITY UPLC or equivalent	Waters ACQUITY UPLC or equivalent	Waters UPLC system with PDA detector
Column	ACQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm)[3]	HSS C18 (100 mm x 2.1 mm, 1.8 µm)[4]	Phenomenex Kinetex 2.6 µm C18 100 Å[5]
Mobile Phase A	0.1% Orthophosphoric acid in water[3][5]	Buffer	0.1% Orthophosphoric acid in water (pH 3.5) [5]
Mobile Phase B	Methanol[3][5]	Acetonitrile[4]	Methanol[5]
Gradient/Isocratic	Isocratic[3]	Isocratic (50:50 Buffer:Acetonitrile)[4]	Isocratic (40:60 v/v)[5]
Flow Rate	1.0 mL/min[3][5]	0.3 mL/min[4][6]	1.0 mL/min[5]
Injection Volume	1.0 µL	3 µL[4]	Not Specified
Column Temperature	Ambient	Ambient	Ambient[5]
Detector Wavelength	236 nm[3]	260 nm[4][6][7]	260 nm[5]
Run Time	Not Specified	3.0 min[4][8]	Not Specified

Standard and Sample Preparation

2.3.1. Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration (e.g., 100 µg/mL).[2] Prepare working standard solutions by diluting the stock solution as required for calibration curves.

2.3.2. Sample Preparation (for Drug Product): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a specific amount of Sofosbuvir into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.22 µm syringe filter before injection.

2.3.3. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Sofosbuvir drug substance.[9] Expose the drug to various stress conditions as per ICH guidelines, including:

- Acid Hydrolysis: Reflux in 0.1 N HCl.[9]
- Base Hydrolysis: Reflux in 0.1 N NaOH.[9]
- Oxidative Degradation: Treat with hydrogen peroxide.[9]
- Thermal Degradation: Expose to dry heat.[4]
- Photolytic Degradation: Expose to UV light.

Method Validation Data

The developed UPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters are summarized below.

Validation Parameter	Sofosbuvir	Impurities
Linearity Range (µg/mL)	40-240[6], 200-600[3], 5-25[2]	Varies by impurity
Correlation Coefficient (r ²)	> 0.999[6][7]	> 0.999
LOD (µg/mL)	0.27[2]	Varies by impurity
LOQ (µg/mL)	0.83[2]	Varies by impurity
Accuracy (% Recovery)	98-102%[6]	98-102%
Precision (%RSD)	< 2%[6]	< 2%

System Suitability

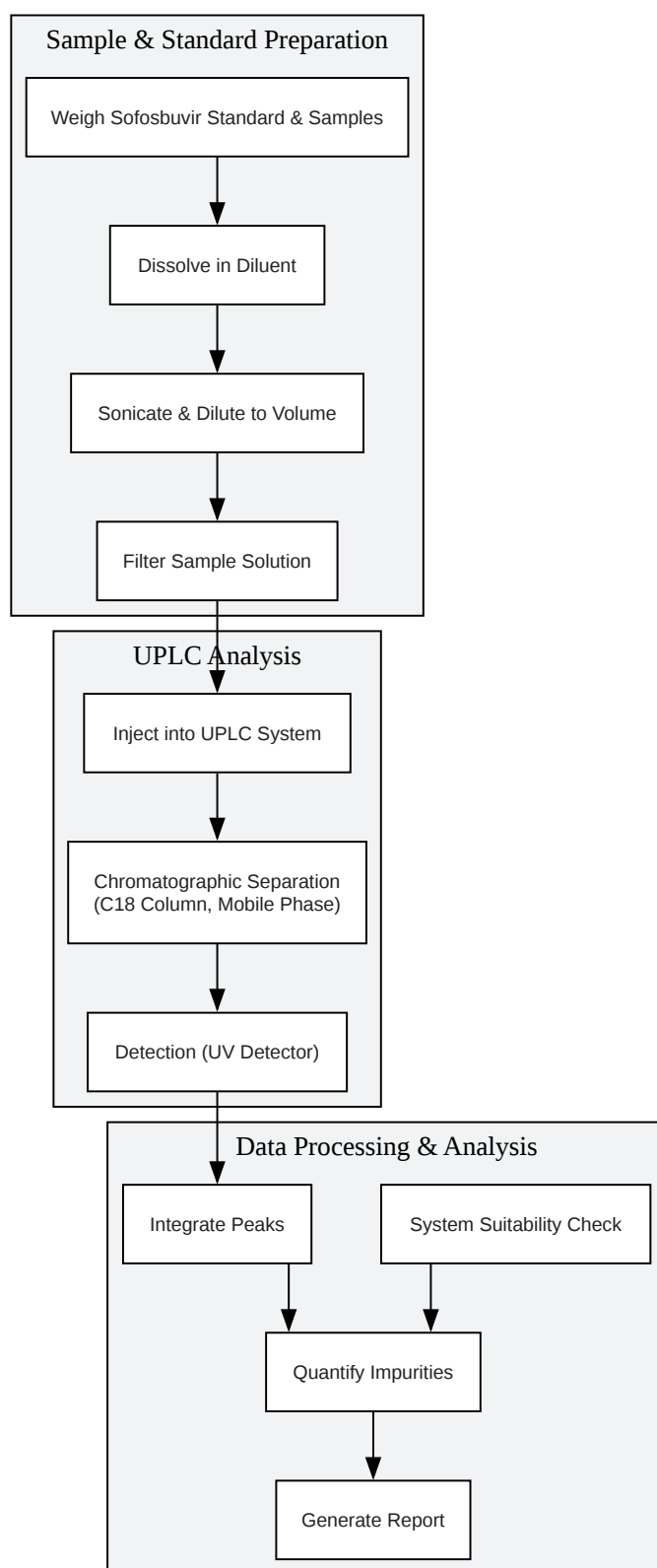
Before each analytical run, system suitability parameters must be checked to ensure the chromatographic system is performing adequately.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2 [3]
Theoretical Plates	> 2000 [3]
%RSD of Peak Areas (for replicate injections)	$\leq 2.0\%$

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UPLC analysis of Sofosbuvir and its impurities.

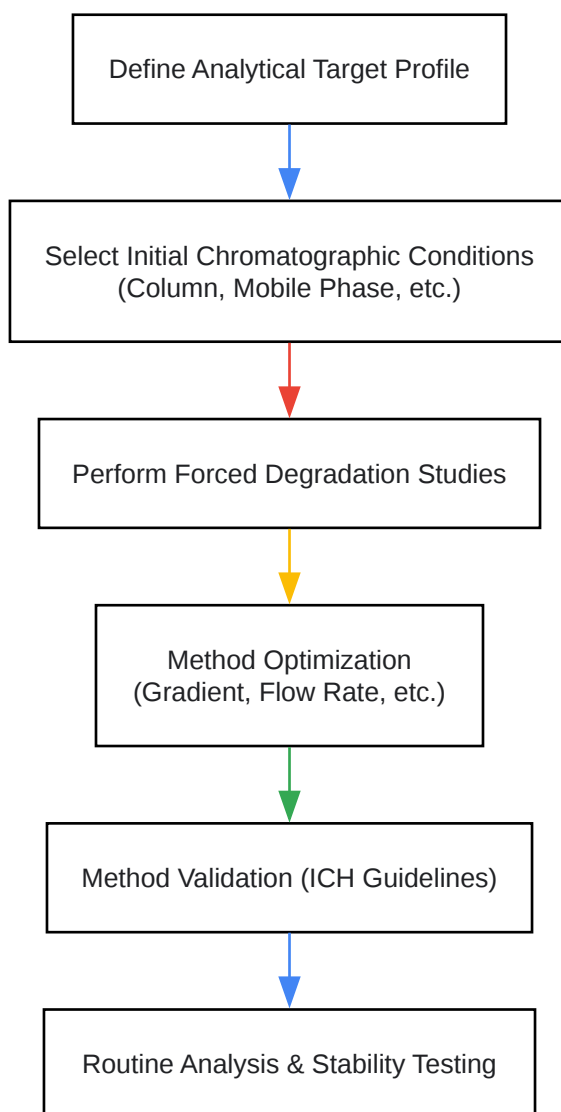


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Caption: UPLC analysis workflow for Sofosbuvir.

Logical Relationship for Method Development

This diagram outlines the logical steps involved in developing a stability-indicating UPLC method.



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Caption: UPLC method development process.

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